molecular formula C34H44N6O5 B12797464 Butanediamide, N1-((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)- CAS No. 127749-99-9

Butanediamide, N1-((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)-

Cat. No.: B12797464
CAS No.: 127749-99-9
M. Wt: 616.7 g/mol
InChI Key: PWAMRQBZIMSSPD-XFTNXAEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanediamide, N1-((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)- is a complex organic compound with a multifaceted structure. This compound is characterized by its intricate arrangement of functional groups, including piperidinyl, hydroxy, phenylmethyl, and quinolinylcarbonyl moieties. Its unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanediamide, N1-((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperidinyl and quinolinylcarbonyl intermediates, followed by their coupling under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis process and verifying the final product’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

Butanediamide, N1-((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s functional groups and the reagents used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the quinolinylcarbonyl group may produce a secondary amine. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

Butanediamide, N1-((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Butanediamide, N1-((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Butanediamide, N1-((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2R)-
  • Butanediamide, N1-((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2R)-

Uniqueness

The uniqueness of Butanediamide, N1-((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)- lies in its specific stereochemistry and functional group arrangement. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

127749-99-9

Molecular Formula

C34H44N6O5

Molecular Weight

616.7 g/mol

IUPAC Name

(2S)-N-[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)piperidin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide

InChI

InChI=1S/C34H44N6O5/c1-34(2,3)39-33(45)28-15-9-10-18-40(28)21-29(41)26(19-22-11-5-4-6-12-22)37-32(44)27(20-30(35)42)38-31(43)25-17-16-23-13-7-8-14-24(23)36-25/h4-8,11-14,16-17,26-29,41H,9-10,15,18-21H2,1-3H3,(H2,35,42)(H,37,44)(H,38,43)(H,39,45)/t26-,27-,28-,29+/m0/s1

InChI Key

PWAMRQBZIMSSPD-XFTNXAEASA-N

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CCCCN1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)C3=NC4=CC=CC=C4C=C3)O

Canonical SMILES

CC(C)(C)NC(=O)C1CCCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C3=NC4=CC=CC=C4C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.